(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of fluorinated organic compounds. It features a pyrrolidine ring, a benzyl group with difluorine substituents on the benzene ring, and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-difluorobenzyl bromide and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction involves nucleophilic substitution where the pyrrolidine derivative attacks the electrophilic carbon of the benzyl bromide under basic conditions.
Industrial Production Methods: Large-scale synthesis may involve continuous flow chemistry to ensure consistent product quality and yield.
Chemical Reactions Analysis
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes several types of reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products Formed: Oxidation typically yields the carboxylic acid, while reduction results in the corresponding alcohol.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Studied for its pharmacological properties, such as its potential use in drug design and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
(S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: is unique due to its specific structural features. Similar compounds include:
3,4-Difluorobenzyl bromide
2,3-Difluorobenzyl bromide
4-Fluorobenzyl bromide
These compounds share the difluorinated benzyl group but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
(2S)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFDSBCFZCUFF-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661601 | |
Record name | 2-[(3,4-Difluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217750-06-5 | |
Record name | 2-[(3,4-Difluorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.